molecular formula C15H12FNO2 B261486 N-(3-Acetylphenyl)-2-fluorobenzamide CAS No. 303091-99-8

N-(3-Acetylphenyl)-2-fluorobenzamide

Cat. No. B261486
CAS RN: 303091-99-8
M. Wt: 257.26 g/mol
InChI Key: NSWJLLIEEYKDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-2-fluorobenzamide (APFBA) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that has been used in various experiments and studies to elucidate the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments. APFBA is an important tool for researchers to study the structure and function of biological molecules, as well as to develop new therapeutic agents.

Scientific Research Applications

  • Crystal Structure-Mechanical Property Correlations : The study on N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs found that variations in crystallization conditions led to different polymorphic forms, impacting the mechanical properties of these forms. This suggests potential applications in materials science where specific mechanical properties are desirable (Bhandary et al., 2018).

  • Cognitive-Enhancing Actions : FK962 (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) demonstrated the ability to enhance cognitive functions in rats, suggesting its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).

  • Organometallic Chemistry : The reaction of η2-(2-Acetylphenyl)tetracarbonylmanganese with alkynes indicates potential applications in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Robinson et al., 1989).

  • PET Imaging of σ Receptors : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide showed high affinity and selectivity for σ receptors, making it a potential ligand for PET imaging of σ receptors in the human brain. This could be useful in neuroscience research and diagnosis of neurological diseases (Shiue et al., 1997).

  • Antidementia Drug Research : N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) was studied for its effects on regional cerebral blood flow and glucose metabolism in rhesus macaques, suggesting its potential as an antidementia drug (Noda et al., 2003).

  • Inhibition of Ureaplasma urealyticum Growth : Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) was found to be a potent inhibitor of Ureaplasma urealyticum growth, suggesting potential applications as a chemotherapeutic agent and biochemical tool (Kenny, 1983).

properties

IUPAC Name

N-(3-acetylphenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWJLLIEEYKDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288942
Record name N-(3-Acetylphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetylphenyl)-2-fluorobenzamide

CAS RN

303091-99-8
Record name N-(3-Acetylphenyl)-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303091-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Acetylphenyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Acetylphenyl)-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-Acetylphenyl)-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Acetylphenyl)-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Acetylphenyl)-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-Acetylphenyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.